Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate involves the reaction of phthalazine derivatives with ethyl carbazate. One common method includes the reaction of phthalazin-1-one with ethyl carbazate in the presence of an acid catalyst to form the desired product . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce phthalazine hydrazine derivatives .
Scientific Research Applications
Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate involves its interaction with β2-adrenergic receptors. As an antagonist, it blocks the action of endogenous catecholamines like adrenaline and noradrenaline on these receptors, leading to vasodilation and a decrease in blood pressure . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate can be compared with other similar compounds such as:
Hydralazine: Another antihypertensive agent with a similar phthalazine structure but different pharmacological properties.
Azelastine: An antihistamine with a phthalazine core, used for treating allergic conditions.
The uniqueness of this compound lies in its combined antihypertensive and antioxidant activities, making it a valuable compound for both therapeutic and research purposes .
Properties
CAS No. |
56387-60-1 |
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Molecular Formula |
C11H15ClN4O3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
ethyl N-(phthalazin-1-ylamino)carbamate;hydrate;hydrochloride |
InChI |
InChI=1S/C11H12N4O2.ClH.H2O/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H;1H2 |
InChI Key |
YALNFCRINZHFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=NN=CC2=CC=CC=C21.O.Cl |
Origin of Product |
United States |
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